2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic structure containing nitrogen atoms. The compound also features a fluorophenyl group and a phenylacetamide moiety, making it a molecule of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of the compound “2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenylacetamide” are currently unknown. The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known to exhibit diverse biological activities . .
Mode of Action
Pyrazolo[3,4-d]pyrimidines, in general, are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Pyrazolo[3,4-d]pyrimidines are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Given the diverse biological activities of pyrazolo[3,4-d]pyrimidines, it is likely that this compound has multiple effects at the molecular and cellular levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dimethyl sulfoxide and acetonitrile, while catalysts like palladium on carbon may be employed to facilitate certain reactions.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of certain functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to alcohols or amines.
Substitution: Introduction of new substituents at the fluorophenyl group.
Scientific Research Applications
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide
- 2-{[1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide
- 2-{[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide
Uniqueness
The presence of the fluorophenyl group in 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs, which may have different substituents like chlorine, bromine, or methyl groups, leading to variations in their chemical behavior and biological activity.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5OS/c20-13-6-8-15(9-7-13)25-18-16(10-23-25)19(22-12-21-18)27-11-17(26)24-14-4-2-1-3-5-14/h1-10,12H,11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHFOZHXXMUHCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.